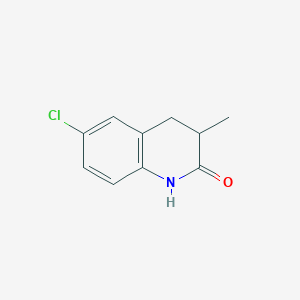

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-” is a chemical compound. It is a derivative of quinolinone, which is a class of organic compounds that are heterocyclic and contain a quinoline moiety .

Synthesis Analysis

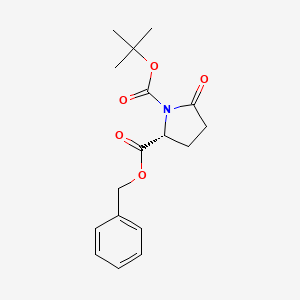

The synthesis of this compound has been reported in the literature. A step-by-step evaluation of an enantioselective synthesis of (S)- and ®-ethyl 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylates is described, starting from (S)- and ®-methyl 2-acetamido-3-(3-chlorophenyl)propanoates as a source of chirality .Molecular Structure Analysis

The molecular structure of “2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-” is complex due to the presence of multiple functional groups. The compound contains a quinolinone moiety, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl-” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

This compound has been used in the enantioselective synthesis of 6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide and its derivatives . The synthesized benzothiazines might serve as useful building blocks for enantioselective synthesis of pharmacologically active compounds .

Antimicrobial Activity

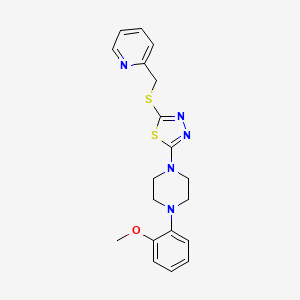

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized using this compound. These newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds have a wide range of uses in medicinal chemistry. This compound has been used in the synthesis of new heterocyclic compounds, which have shown various biological activities .

Synthesis of Quinoline Derivatives

This compound has been used in the synthesis of novel class of 3-chloro-1-(aryl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-ethyl-azetidin-2-ones . These compounds were screened for their in vitro antimicrobial potential .

Anti-Cancer Agent

A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, compounds were designed and synthesized for their evaluation as a potential anti-cancer agent .

Synthesis of 4-Hydroxy-2-Quinolones

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development. This compound has been used in the synthesis of 4-hydroxy-2-quinolones .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound 6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one is the Activated Factor XI (FXIa) . FXIa is a key component in the coagulation cascade, playing a crucial role in blood clotting. Inhibitors of FXIa are anticipated to combine anticoagulant and profibrinolytic effects with a low bleeding risk .

Mode of Action

The compound interacts with FXIa by binding in the S1-S1’-S2’ FXIa binding pockets . This interaction inhibits the activity of FXIa, thereby preventing the formation of blood clots. The compound’s mode of action is primarily through the inhibition of FXIa, which disrupts the coagulation cascade and prevents clot formation .

Biochemical Pathways

The compound affects the coagulation cascade , a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXIa, the compound disrupts this cascade, preventing the formation of fibrin, the primary component of blood clots. This can have downstream effects on other components of the coagulation cascade, potentially affecting other clotting factors .

Pharmacokinetics

ADME properties (Absorption, Distribution, Metabolism, and Excretion) are likely to impact its bioavailability. For instance, the compound’s hydrophilicity and large polar surface area may compromise its permeability

Result of Action

The primary result of the compound’s action is the prevention of blood clot formation . By inhibiting FXIa, the compound disrupts the coagulation cascade, preventing the formation of fibrin and, consequently, blood clots . This can have significant implications for conditions such as deep vein thrombosis, pulmonary embolism, and stroke, where blood clot formation plays a key role.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can impact the compound’s ability to bind to FXIa and inhibit its activity Additionally, the compound’s stability may be affected by these factors, potentially impacting its shelf life and storage requirements

Propiedades

IUPAC Name |

6-chloro-3-methyl-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-3,5-6H,4H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUUDKWKWNWYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)Cl)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2(1H)-Quinolinone, 6-chloro-3,4-dihydro-3-methyl- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,4-Dimethoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)

![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)

![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2375640.png)